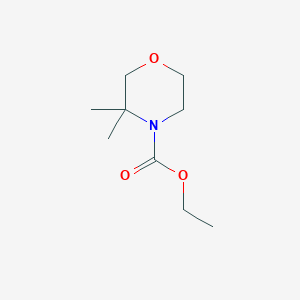
1-(3,4-Dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
1-(3,4-Dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, also known as DMP-6-oxo-DHP-3-carboxylic acid, is a compound of interest for its potential uses in scientific research. It is a member of the DHP family of compounds, which are known for their ability to form strong hydrogen bonds and their ability to form coordination complexes. DMP-6-oxo-DHP-3-carboxylic acid has been studied for its potential applications in the fields of biochemistry, pharmacology, and drug delivery.
Scientific Research Applications
Antituberculosis Activity of Organotin Complexes
Organotin complexes of carboxylic acids, including mefenamic acid and others within the carboxylic acid family, have shown significant antituberculosis activity. The antituberculosis efficacy is influenced by the ligand environment and the structure of the organotin compounds, with triorganotin(IV) complexes demonstrating superior activity compared to diorganotin(IV) complexes. This suggests potential applications in developing antituberculosis agents (Iqbal, Ali, & Shahzadi, 2015).
Biocatalyst Inhibition by Carboxylic Acids
The impact of carboxylic acids on microbes, such as Escherichia coli and Saccharomyces cerevisiae, used in fermentative production of biorenewable chemicals has been explored. Understanding the inhibitory effects of carboxylic acids on these microbes is crucial for developing metabolic engineering strategies to increase microbial robustness, enhancing the production of bio-based chemicals (Jarboe, Royce, & Liu, 2013).
Biochemistry and Applications of Betalains
Betalains, pigments found in plants, are synthesized from betalamic acid, a compound structurally related to carboxylic acids. Their synthesis, ecological roles, and applications in food and pharmaceutical industries have been extensively reviewed. The comprehensive understanding of betalains' chemistry and biochemistry highlights their significance in natural pigment applications and potential therapeutic uses (Khan & Giridhar, 2015).
Extraction and Purification of Carboxylic Acids
Advancements in solvent development for the extraction of carboxylic acids from aqueous streams have been summarized, focusing on the use of ionic liquids and traditional solvents. This research is relevant for the recovery of carboxylic acids in industrial processes, including bio-based plastic production, highlighting the importance of efficient extraction techniques in biotechnology and environmental engineering (Sprakel & Schuur, 2019).
Applications in Drug Synthesis
Levulinic acid, a key biomass-derived building block, has been explored for its applications in drug synthesis. Its derivatives are utilized in synthesizing a variety of chemicals, showcasing the potential of carboxylic acid derivatives in reducing drug synthesis costs, simplifying synthesis steps, and contributing to cleaner reactions. This underlines the role of carboxylic acids and their derivatives in medicinal chemistry and drug development (Zhang et al., 2021).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-3-5-12(7-10(9)2)15-8-11(14(17)18)4-6-13(15)16/h3-8H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPGDKBBSQNSSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C=CC2=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2-bromo-5-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1427882.png)
![[1-(2-Chlorophenyl)cyclohexyl]methanamine](/img/structure/B1427883.png)
![({1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidin-4-yl}methyl)amine](/img/structure/B1427884.png)

![N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide](/img/structure/B1427887.png)


![Ethyl 2-[(2,4-difluorophenyl)sulfanyl]propanoate](/img/structure/B1427893.png)



![[2-(2-Chlorobenzyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1427902.png)